molecular formula C8H24O12Si8 B100524 Octamethylsilsesquioxane CAS No. 17865-85-9

Octamethylsilsesquioxane

Cat. No.: B100524
CAS No.: 17865-85-9
M. Wt: 536.95 g/mol
InChI Key: SOQGBGSEJYZNPS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Octamethylsilsesquioxane (OMS) is a type of polyhedral oligomeric silsesquioxane (POSS) that primarily targets polymeric materials, such as polydimethylsiloxane (PDMS) rubber . It is incorporated into these materials to modify their properties .

Mode of Action

OMS interacts with its targets by being incorporated into the polymer matrix. This incorporation is achieved through solution blending followed by open two-roll mill blending with a curing agent . The presence of OMS in the polymer matrix influences the crystallization and melting behaviors of the material .

Biochemical Pathways

For instance, it has been shown to lower the crystallinity of the OMS/PDMS composite, while enhancing the crystallinity and the melting temperature of the OPS/PDMS composite when 20 wt% OPS is incorporated .

Pharmacokinetics

The exact distribution and concentration of OMS within the material can significantly influence the material’s properties .

Result of Action

The incorporation of OMS into a polymer matrix results in changes to the material’s properties. Specifically, it has been shown to influence the crystallization and melting behaviors of PDMS . This can result in materials with different physical properties, such as flexibility, hardness, and thermal stability.

Action Environment

The action of OMS can be influenced by various environmental factors. For example, the solvent used in the solution blending process can affect the distribution and concentration of OMS in the polymer matrix . Additionally, the temperature and pressure conditions during the blending and curing processes can also impact the final properties of the material .

Biochemical Analysis

Biochemical Properties

As a member of the POSS family, it is known to have an inorganic silicate core and an organic exterior . The specific enzymes, proteins, and other biomolecules that Octamethylsilsesquioxane interacts with are not currently known.

Molecular Mechanism

It is known that the Si-O-Si angles in the cage-like structure of this compound are in the range of 145–152°, allowing the Si centers to better adopt tetrahedral geometry . How this structure influences its interactions with biomolecules is not currently known.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. One study has shown that this compound can be used to create liquid-repellent films, and these films were found to be durable when immersed in toluene for one week .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octamethylsilsesquioxane can be synthesized by the hydrolysis of methyltrichlorosilane followed by condensation. The reaction typically involves the following steps : [ 8 \text{CH}_3\text{SiCl}_3 + 12 \text{H}_2\text{O} \rightarrow (\text{CH}3\text{SiO}{3/2})_8 + 24 \text{HCl} ]

Alternatively, it can be prepared by the microwave-assisted sol-gel reaction of methyltrimethoxysilane with an aqueous basic solution in diglyme as a solvent . This method is eco-friendly and results in the formation of cubic particles in good yield.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale sol-gel processes. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation has been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Octamethylsilsesquioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octamethylsilsesquioxane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Hexamethylsilsesquioxane: Similar structure but with six silicon atoms.

    Decamethylsilsesquioxane: Contains ten silicon atoms.

    Dodecamethylsilsesquioxane: Comprises twelve silicon atoms.

Uniqueness: Octamethylsilsesquioxane is unique due to its optimal balance of rigidity and thermal stability, making it suitable for a wide range of applications. Its cage-like structure provides a versatile platform for functionalization, which is not as easily achievable with other similar compounds .

Properties

IUPAC Name

1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24O12Si8/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQGBGSEJYZNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893395
Record name Octa(methylsilsesquioxane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17865-85-9
Record name 1,3,5,7,9,11,13,15-Octamethylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17865-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octa(methylsilsesquioxane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octamethylsilsesquioxane
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Octamethylsilsesquioxane
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Octamethylsilsesquioxane
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Octamethylsilsesquioxane
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Octamethylsilsesquioxane
Reactant of Route 6
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